SC-58125

Catalog No.
S542717
CAS No.
162054-19-5
M.F
C17H12F4N2O2S
M. Wt
384.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SC-58125

CAS Number

162054-19-5

Product Name

SC-58125

IUPAC Name

5-(4-fluorophenyl)-1-(4-methylsulfonylphenyl)-3-(trifluoromethyl)pyrazole

Molecular Formula

C17H12F4N2O2S

Molecular Weight

384.3 g/mol

InChI

InChI=1S/C17H12F4N2O2S/c1-26(24,25)14-8-6-13(7-9-14)23-15(10-16(22-23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10H,1H3

InChI Key

JHBIMJKLBUMNAU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-((4-methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole, SC 58125, SC-58125, SC58125

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

The exact mass of the compound 1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole is 384.0556 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SC-58125 (CAS: 162054-19-5) is a diarylpyrazole-class pharmacological tool compound recognized for its extreme selectivity as a cyclooxygenase-2 (COX-2) inhibitor. With an established in vitro IC50 of approximately 0.04 µM for COX-2 and an IC50 exceeding 100 µM for COX-1, it provides a >2500-fold selectivity window[1]. In procurement and assay design, SC-58125 is primarily sourced as a definitive baseline comparator and positive control for isolating COX-2 mediated pathways in inflammation, oncology, and neurobiology. Its structural relationship to clinical coxibs, combined with its distinct time-dependent binding kinetics, makes it an essential reference standard for high-throughput screening and target validation workflows where off-target COX-1 interference must be strictly eliminated .

Substituting SC-58125 with generic, non-selective NSAIDs like indomethacin or less specific clinical inhibitors introduces critical confounding variables into experimental workflows. Non-selective inhibitors bind to both COX-1 and COX-2, making it impossible to definitively attribute observed phenotypic changes—such as reduced prostaglandin E2 (PGE2) synthesis or altered tumor growth—solely to COX-2 inhibition [1]. In in vivo models, the use of non-selective baseline compounds routinely triggers severe COX-1-mediated gastric mucosal damage, which can lead to premature animal mortality and the invalidation of long-term chronic inflammation or xenograft studies. Furthermore, SC-58125 utilizes a specific time-dependent, slow tight-binding mechanism within the COX-2 side pocket that generic NSAIDs lack, meaning generic substitution fails to accurately benchmark the binding kinetics required for modern coxib-class drug discovery [2].

Extreme Enzymatic Selectivity for Assay Precision

SC-58125 demonstrates a profound selectivity profile, inhibiting COX-2 with an IC50 of 0.04 µM while showing virtually no inhibition of COX-1 at concentrations up to 100 µM. In direct contrast, the non-selective benchmark indomethacin inhibits both isoforms at low micromolar concentrations, failing to provide assay specificity [1]. This >2500-fold selectivity ratio ensures that SC-58125 can completely isolate COX-2 activity without generating COX-1 background noise .

Evidence DimensionEnzymatic IC50 (COX-1 vs COX-2)
Target Compound DataCOX-2 IC50 = 0.04 µM; COX-1 IC50 > 100 µM
Comparator Or BaselineIndomethacin (Non-selective, inhibits both COX-1 and COX-2)
Quantified Difference>2500-fold selectivity for COX-2 over COX-1
ConditionsIn vitro recombinant enzyme and cellular assays

Procuring a highly selective reference standard prevents false positives in target validation and ensures clean data in COX-2 specific screening workflows.

In Vivo Gastric Sparing for Long-Term Model Viability

When administered in vivo, SC-58125 effectively blocks carrageenan-induced paw edema and reduces localized PGE2 levels to baseline without altering basal gastric PG production. Conversely, indomethacin and other non-selective NSAIDs cause significant gastric mucosal lesions due to COX-1 inhibition [1]. This gastric-sparing property allows SC-58125 to be dosed continuously in chronic models without inducing fatal gastrointestinal toxicity.

Evidence DimensionGastric mucosal integrity during efficacy dosing
Target Compound DataNo gastric lesions; basal gastric PG preserved
Comparator Or BaselineIndomethacin (Induces severe gastric lesions and PG depletion)
Quantified DifferenceComplete elimination of COX-1 mediated gastric toxicity at therapeutic doses
ConditionsIn vivo rat carrageenan-induced edema model

Eliminating gastric toxicity is essential for maintaining the viability, ethical compliance, and statistical power of long-term in vivo animal studies.

High DMSO Solubility for Reproducible Assay Formulation

SC-58125 exhibits excellent processability for laboratory workflows, achieving a maximum solubility of 100 mM (38.44 mg/mL) in DMSO. This allows for the creation of highly concentrated, stable stock solutions that can be stored at -80°C for up to 6 months without degradation . Compared to poorly soluble experimental analogs that require complex surfactant formulations or heat to dissolve, SC-58125 ensures precise, reproducible serial dilutions across multi-well plates .

Evidence DimensionStock solution solubility and stability
Target Compound Data100 mM in DMSO; stable for 6 months at -80°C
Comparator Or BaselinePoorly soluble generic lipophilic NSAIDs
Quantified DifferenceEnables reliable >10 mM stock generation without precipitation
ConditionsIn vitro assay preparation and compound storage

High solubility in standard assay vehicles like DMSO prevents compound precipitation, ensuring accurate dosing and reproducible results in automated screening.

Definitive Target Validation in Oncology Xenografts

In oncology models, SC-58125 provides definitive proof of target engagement. At a dose of 10 mg/kg, it significantly inhibits the growth of established HCA-7 human colon cancer xenografts (which express high levels of COX-2). Crucially, it has no effect on the growth of HCT-116 xenografts, which are COX-2 negative [1]. This binary efficacy profile makes it a superior positive/negative control compared to broad-spectrum chemotherapeutics or non-selective NSAIDs that exhibit off-target cytotoxicity.

Evidence DimensionTumor growth inhibition based on target expression
Target Compound DataBlocks HCA-7 (COX-2+) growth; No effect on HCT-116 (COX-2-)
Comparator Or BaselineNon-selective cytotoxic agents (inhibit both indiscriminately)
Quantified Difference100% correlation between efficacy and COX-2 expression
ConditionsIn vivo murine xenograft models (10 mg/kg i.p.)

Procuring a compound with a strict target-dependent efficacy profile allows researchers to confidently validate COX-2 as the primary driver in specific tumor models.

Baseline Comparator in High-Throughput COX-2 Inhibitor Screening

Due to its extreme >2500-fold selectivity and high DMSO solubility (100 mM), SC-58125 is the ideal reference standard for benchmarking the IC50 and time-dependent binding kinetics of novel coxib-class drug candidates in automated in vitro assays .

Positive Control in COX-2 Driven Oncology Xenograft Models

SC-58125 is strictly indicated for validating target engagement in colon cancer research. Its proven ability to halt COX-2 positive HCA-7 tumors while sparing COX-2 negative HCT-116 tumors makes it a mandatory control for in vivo tumor growth inhibition studies [1].

Chronic In Vivo Inflammation and Pain Modeling

For long-term animal studies requiring sustained suppression of PGE2 without the confounding variable of COX-1 mediated gastric ulceration, SC-58125 provides a viable, cruelty-compliant alternative to indomethacin [2].

Isolation of Central Nervous System (CNS) Inflammatory Pathways

In specialized neuroinflammation models, such as status epilepticus, SC-58125 is utilized to selectively block COX-2/PGE2-mediated BDNF elevation in the hippocampus, allowing researchers to isolate specific neuro-inflammatory cascades without peripheral off-target effects [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Exact Mass

384.05556145 Da

Monoisotopic Mass

384.05556145 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SVT5HFY7J5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cyclooxygenase Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Other CAS

162054-19-5

Wikipedia

SC-58125

Dates

Last modified: 08-15-2023
1: Oh-ishi S. [COX-2]. Tanpakushitsu Kakusan Koso. 2000 Apr;45(6 Suppl):1109-13. Review. Japanese. PubMed PMID: 10771681.
2: Pairet M, van Ryn J. Experimental models used to investigate the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2 by non-steroidal anti-inflammatory drugs. Inflamm Res. 1998 Oct;47 Suppl 2:S93-101. Review. PubMed PMID: 9831330.
3: Folco GC. New NSAIDs and gastroduodenal damage. Ital J Gastroenterol. 1996 Dec;28 Suppl 4:28-9. Review. PubMed PMID: 9032579.
4: Seibert K, Masferrer J, Zhang Y, Gregory S, Olson G, Hauser S, Leahy K, Perkins W, Isakson P. Mediation of inflammation by cyclooxygenase-2. Agents Actions Suppl. 1995;46:41-50. Review. PubMed PMID: 7610990.

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